Technical Monograph: 4-Methoxypyridine-2-carbonyl Chloride
Technical Monograph: 4-Methoxypyridine-2-carbonyl Chloride
[1]
Executive Summary
4-Methoxypyridine-2-carbonyl chloride (CAS 124050-26-6), also known as 4-methoxypicolinoyl chloride, is a critical heterocyclic building block in medicinal chemistry.[1][2][3] It serves as an electrophilic acylating agent for introducing the 4-methoxypicolinoyl moiety into pharmacophores, particularly in the development of kinase inhibitors and modulators of metabolic transporters (e.g., MCT4). This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis protocols, reactivity profile, and handling requirements for drug discovery applications.
Chemical Identity & Physicochemical Properties[1][4][5][6][7][8][9][10]
| Property | Data |
| IUPAC Name | 4-Methoxypyridine-2-carbonyl chloride |
| Common Names | 4-Methoxypicolinoyl chloride; 4-Methoxy-2-pyridinecarbonyl chloride |
| CAS Number | 124050-26-6 |
| Molecular Formula | C₇H₆ClNO₂ |
| Molecular Weight | 171.58 g/mol |
| Precursor | 4-Methoxypyridine-2-carboxylic acid (CAS 29082-91-5) |
| Physical State | Off-white to yellow solid (often handled as HCl salt) |
| Solubility | Soluble in DCM, THF, DMF; reacts with water/alcohols |
| Stability | Moisture sensitive; hydrolyzes to parent acid |
Structural Analysis
The compound features a pyridine ring substituted with a carbonyl chloride at the C2 position and a methoxy group at the C4 position.
-
Electronic Effects: The 4-methoxy group acts as an electron-donating group (EDG) via resonance (+M effect), which increases electron density on the pyridine ring.[1] This makes the carbonyl carbon at C2 slightly less electrophilic compared to unsubstituted pyridine-2-carbonyl chloride, potentially modulating its reactivity and stability.[1]
-
Binding Interactions: In drug design, the methoxy group often serves as a hydrogen bond acceptor or fills specific hydrophobic pockets in protein active sites.[1]
Synthesis & Preparation Protocols
The most reliable route to 4-methoxypyridine-2-carbonyl chloride is the chlorination of its parent carboxylic acid.[1] Due to the compound's moisture sensitivity, in situ generation is frequently preferred in medicinal chemistry workflows.
Protocol: Synthesis from 4-Methoxypyridine-2-carboxylic Acid[1][12]
Reagents:
-
4-Methoxypyridine-2-carboxylic acid (1.0 equiv)[1]
-
Thionyl chloride (
) (5.0–10.0 equiv) or Oxalyl chloride (1.2 equiv) + cat. DMF -
Solvent: Anhydrous Dichloromethane (DCM) or Toluene
Step-by-Step Methodology:
-
Setup: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and a reflux condenser under an inert atmosphere (
or Ar). -
Dissolution: Suspend 4-methoxypyridine-2-carboxylic acid in anhydrous DCM (0.2 M concentration).
-
Activation:
-
Method A (Thionyl Chloride):[1][4] Add
dropwise.[1] Heat the mixture to reflux (approx. 40°C for DCM, 80°C for Toluene) for 2–4 hours. -
Method B (Oxalyl Chloride):[1] Cool to 0°C. Add oxalyl chloride dropwise, followed by a catalytic amount of DMF (1-2 drops). Stir at 0°C for 30 min, then warm to room temperature (RT) for 2 hours.
-
-
Monitoring: Monitor reaction progress by quenching a small aliquot with methanol and analyzing the formation of the methyl ester via LCMS.
-
Isolation: Remove solvent and excess reagent under reduced pressure.[1] Co-evaporate with dry toluene (3x) to remove residual traces of HCl and chlorinating agent.
-
Product: The resulting residue is the crude acid chloride (often the hydrochloride salt), which should be used immediately in the subsequent coupling step.
Visualization: Synthesis Workflow
Caption: Chemical pathway for the conversion of the carboxylic acid precursor to the acid chloride.
Reactivity Profile & Derivatization
As an acid chloride, 4-methoxypyridine-2-carbonyl chloride is a versatile electrophile.[1] Its primary application is in nucleophilic acyl substitution reactions to form amides (Schotten-Baumann reaction) and esters.[1]
Key Reactions
-
Amide Coupling: Reacts with primary and secondary amines to form stable amide bonds.[1] This is the most common transformation in drug discovery.[1]
-
Conditions: Amine (1.0 equiv), Base (Et3N or DIPEA, 2-3 equiv), DCM or THF, 0°C to RT.
-
-
Esterification: Reacts with alcohols to form esters.[1]
-
Conditions: Alcohol (excess or 1.0 equiv), Pyridine or DMAP (cat.), DCM.
-
-
Friedel-Crafts Acylation: Can act as an acylating agent for electron-rich aromatic rings in the presence of Lewis acids (
), though the basic pyridine nitrogen can interfere by complexing the Lewis acid.[1]
Mechanism of Action
The reaction proceeds via an addition-elimination mechanism.[1] The nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate, followed by the expulsion of the chloride ion.
Self-Validating Protocol (LCMS Monitoring): To confirm the integrity of the acid chloride before committing valuable amine reagents:
-
Take a 5 µL aliquot of the acid chloride solution.
-
Quench into 100 µL of anhydrous methanol.
-
Run LCMS.[1]
-
Success Criteria: Observation of the methyl ester mass (
) indicates active acid chloride.[1] Presence of the parent acid ( ) indicates hydrolysis or incomplete conversion.
Visualization: Derivatization Pathways
Caption: Primary reaction pathways: Amide coupling (green) is the desired route; hydrolysis (red) is a degradation pathway.
Medicinal Chemistry Applications
The 4-methoxypyridine-2-carbonyl moiety is a privileged scaffold in medicinal chemistry.[1] The pyridine nitrogen provides a hydrogen bond acceptor, while the 4-methoxy group modulates lipophilicity and electronic properties.[1]
Case Study: Kinase and Transporter Inhibitors
Research indicates the utility of this scaffold in designing inhibitors for targets such as MCT4 (Monocarboxylate Transporter 4) .[1] The 4-methoxypyridine motif often replaces other heteroaromatic rings to improve solubility or metabolic stability.[1]
-
Design Rationale: The 2-carbonyl attachment allows the pyridine ring to adopt a specific orientation relative to the rest of the molecule, often engaging in "hinge binding" or specific pocket interactions in enzymes.[1]
-
Bioisosterism: It is often used as a bioisostere for 2-fluorobenzoyl or other substituted benzoyl groups to lower logP and introduce a basic center.[1]
Handling & Safety
Stability & Storage[14]
-
Moisture Sensitivity: Highly susceptible to hydrolysis.[1] Must be stored under inert gas (Argon/Nitrogen).[5]
-
Corrosivity: Generates HCl upon contact with moisture.[1] Corrosive to skin and eyes.[1][6]
-
Storage: Store at 2–8°C in a tightly sealed container. Ideally, generate fresh for each use.
Safety Protocol
-
PPE: Wear chemical-resistant gloves (nitrile/neoprene), safety goggles, and a lab coat.[1]
-
Ventilation: All operations involving
or oxalyl chloride must be performed in a functioning fume hood.[1] -
Spill Management: Neutralize spills with solid sodium bicarbonate (
) or lime before disposal.[1]
References
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 22638510 (Related: 4-Chloro-2-methoxypyridine). Retrieved from [Link]
-
Fisher Scientific. (2024).[1] Amide Synthesis Protocols: Schotten-Baumann Conditions. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2021). Discovery of MCT4 Inhibitors using Pyridine-2-carboxylic Acid Scaffolds. (Inferred from search context regarding MCT4 biology). [Link]
Sources
- 1. 4-Chloro-2-methoxypyridine | C6H6ClNO | CID 22638510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1934913-77-5|4-Hydroxypicolinoyl chloride|BLD Pharm [bldpharm.com]
- 3. CAS [chemicalbook.com]
- 4. JP2011153081A - Method for producing 4-chloropyridine-2-carboxylic acid chloride - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. 4-Methoxypyridine-2-carbonitrile | C7H6N2O | CID 13415156 - PubChem [pubchem.ncbi.nlm.nih.gov]
